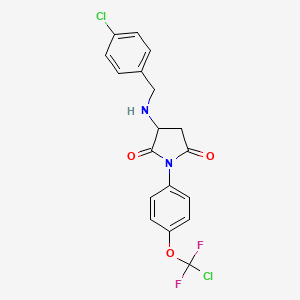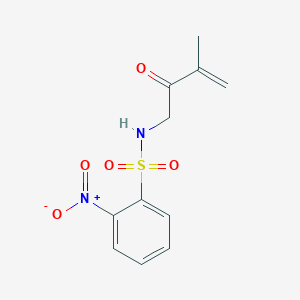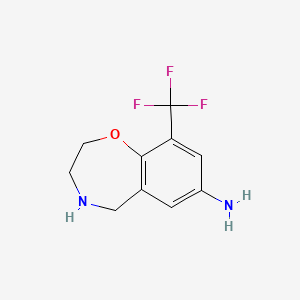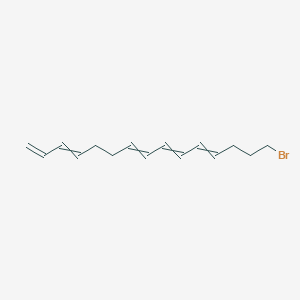![molecular formula C12H16O2 B12632664 2-[(1S)-3-Oxocyclohexyl]cyclohex-2-EN-1-one CAS No. 919089-33-1](/img/structure/B12632664.png)
2-[(1S)-3-Oxocyclohexyl]cyclohex-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1S)-3-Oxocyclohexyl]cyclohex-2-EN-1-one is an organic compound with a unique structure that includes a cyclohexenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1S)-3-Oxocyclohexyl]cyclohex-2-EN-1-one can be achieved through several methods. One common approach involves the Birch reduction of anisole followed by acid hydrolysis . Another method includes the α-bromination of cyclohexanone followed by treatment with a base . Additionally, hydrolysis of 3-chlorocyclohexene followed by oxidation of the resulting cyclohexenol is another viable route .
Industrial Production Methods: Industrially, cyclohexenone derivatives are often produced by catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-[(1S)-3-Oxocyclohexyl]cyclohex-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are commonly employed.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields cyclohexanol derivatives.
Substitution: Results in various substituted cyclohexenone derivatives.
Scientific Research Applications
2-[(1S)-3-Oxocyclohexyl]cyclohex-2-EN-1-one has numerous applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of 2-[(1S)-3-Oxocyclohexyl]cyclohex-2-EN-1-one involves its ability to participate in various chemical reactions due to the presence of the enone functional group. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon. This reactivity is crucial in its role as an intermediate in organic synthesis .
Comparison with Similar Compounds
Cyclohex-2-en-1-one: A simpler analog with similar reactivity but lacking the additional oxocyclohexyl group.
3,5,5-Trimethyl-4-(3-oxobutyl)cyclohex-2-enone: Another derivative with different substituents that affect its reactivity and applications.
Uniqueness: 2-[(1S)-3-Oxocyclohexyl]cyclohex-2-EN-1-one is unique due to its specific structure, which imparts distinct reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules. Its ability to undergo a wide range of chemical reactions makes it versatile and useful in various fields of research and industry.
Properties
CAS No. |
919089-33-1 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-[(1S)-3-oxocyclohexyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H16O2/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h6,9H,1-5,7-8H2/t9-/m0/s1 |
InChI Key |
ALMOMJDOWMBEBN-VIFPVBQESA-N |
Isomeric SMILES |
C1CC=C(C(=O)C1)[C@H]2CCCC(=O)C2 |
Canonical SMILES |
C1CC=C(C(=O)C1)C2CCCC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-[1,3-dimethoxypropan-2-yl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B12632585.png)
![Cyclopropanecarboxamide, N-[3-[5-(2-chlorophenyl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-d]thiazol-5-yl]-](/img/structure/B12632594.png)

![N-[3-Cyclohexyl-2-(3-nitrophenyl)prop-2-en-1-yl]benzamide](/img/structure/B12632603.png)
![6-[(2-Aminoethyl)carbamoyl]pyridine-3-sulfonic acid](/img/structure/B12632611.png)

![1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl-](/img/structure/B12632625.png)

![1-[(4-Methoxyphenyl)methoxy]-3-methylbutan-2-one](/img/structure/B12632634.png)
![Phenol, 4-[2-(bromomethyl)-4-thiazolyl]-, 1-acetate](/img/structure/B12632635.png)
![5-O-tert-butyl 6-O-methyl 2,2-dibromo-5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B12632640.png)
![2-[3-(Methylcarbamoyl)indol-1-yl]acetic acid](/img/structure/B12632648.png)

![Ethanone, 2,2,2-trifluoro-1-[9-(phenylmethyl)-1,9-diazaspiro[5.5]undec-1-yl]-](/img/structure/B12632669.png)
